4-(2-Methoxy-5-nitrophenyl)morpholine

Description

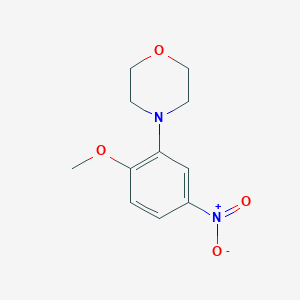

4-(2-Methoxy-5-nitrophenyl)morpholine (CAS No. 496934-57-7) is a morpholine derivative featuring a nitro group at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is structurally significant due to its electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its reactivity, solubility, and intermolecular interactions. It serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules .

Properties

CAS No. |

496934-57-7 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(2-methoxy-5-nitrophenyl)morpholine |

InChI |

InChI=1S/C11H14N2O4/c1-16-11-3-2-9(13(14)15)8-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 |

InChI Key |

VJJMMWWNJQLQDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-Nitrophenyl)morpholine (CAS 10389-51-2)

4-(4-Nitrophenyl)thiomorpholine

- Structural Differences : Thiomorpholine replaces morpholine (sulfur instead of oxygen in the heterocycle).

- Synthesis : Synthesized via SNAr of 4-fluoronitrobenzene with thiomorpholine .

- Physical Properties :

- Crystal Structure: Forms centrosymmetric dimers via C–H···O hydrogen bonds and exhibits face-to-face aromatic stacking. The thiomorpholine ring adopts a chair conformation, but the solid-state structure differs significantly from its morpholine analogue due to sulfur’s larger atomic radius and polarizability .

- Applications: Increased lipophilicity compared to morpholine derivatives enhances its utility in antidiabetic and antimycobacterial agents .

4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine (CAS 1325980-50-4)

- Structural Differences : A sulfonyl (-SO₂-) group bridges the phenyl and morpholine moieties.

- Properties: The sulfonyl group enhances electrophilicity and thermal stability. Applications: Potential use in proteolysis-targeting chimeras (PROTACs) due to its ability to act as a linker .

N-(2-Methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

- Structural Differences : Morpholine is absent; instead, a triazole-thioacetamide group is attached.

- Applications: Explored in anticancer and antimicrobial drug discovery .

Comparative Data Table

*Calculated based on molecular formula C₁₁H₁₃N₂O₄.

Key Research Findings

- Heteroatom Effects : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity (logP +0.5–1.0) and metabolic lability, making it a "soft spot" for oxidation in drug design .

- Synthetic Flexibility : The nitro group in these compounds allows for further reduction to amines, enabling diversification into amides, ureas, or squaramides for medicinal chemistry applications .

Preparation Methods

Direct SNAr from 4-Fluoro-2-methoxy-1-nitrobenzene

A widely cited method involves the displacement of a fluorine atom in 4-fluoro-2-methoxy-1-nitrobenzene by morpholine under SNAr conditions. This approach leverages the strong electron-withdrawing effect of the nitro group to activate the ring for substitution.

Procedure :

-

Substrate Preparation : 4-Fluoro-2-methoxy-1-nitrobenzene is synthesized via nitration of 2-methoxyfluorobenzene, as detailed in patent WO2018207120A1.

-

Nucleophilic Displacement :

-

Combine 4-fluoro-2-methoxy-1-nitrobenzene (1.0 equiv), morpholine (2.5 equiv), and t-BuOK (1.2 equiv) in DMF.

-

Heat at 100°C for 12–24 hours under inert atmosphere.

-

-

Workup :

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

-

Yield : 68–74% (depending on reaction scale and purity of starting material).

Reductive Amination Pathway

An alternative route involves constructing the morpholine ring in situ through reductive amination. This method is advantageous when pre-functionalized intermediates are unavailable.

Procedure :

-

Intermediate Synthesis :

-

React 2-methoxy-5-nitrobenzaldehyde with ethanolamine in methanol to form a Schiff base.

-

-

Cyclization :

-

Reduce the Schiff base using sodium cyanoborohydride (NaBH₃CN) in acetic acid to yield this compound.

-

-

Purification :

-

Crystallize from ethanol/water (3:1) to achieve >95% purity.

-

Comparative Analysis of Methodologies

| Parameter | SNAr Route | Reductive Amination |

|---|---|---|

| Reaction Time | 12–24 hours | 48–72 hours |

| Yield | 68–74% | 55–60% |

| Purity | >90% | >95% |

| Scalability | High | Moderate |

| Functional Tolerance | Limited | Broad |

The SNAr route offers superior scalability and shorter reaction times, making it industrially preferable. However, the reductive amination pathway provides higher purity and tolerance for sensitive functional groups.

Optimization Strategies and Challenges

Regioselectivity Control

The nitro group’s position is critical for directing substitution. Computational studies suggest that para-nitro substitution (relative to the methoxy group) maximizes activation of the 4-position for SNAr. Deviations in nitro placement lead to undesired regioisomers, necessitating rigorous analytical validation via HPLC and ¹H NMR.

Solvent and Base Optimization

Screening of bases (e.g., K₂CO₃ vs. t-BuOK) reveals that stronger bases significantly improve reaction rates but may degrade heat-sensitive intermediates. Similarly, substituting DMF with acetonitrile reduces side reactions but extends reaction times.

Industrial-Scale Considerations

Patent WO2018207120A1 highlights the importance of cost-effective, high-yield processes for commercial production. Key adaptations for scale-up include:

-

Continuous Flow Systems : Minimize exothermic risks and improve heat dissipation during SNAr.

-

Catalytic Recycling : Recover morpholine via distillation from reaction mixtures.

-

Green Chemistry Metrics : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

Q & A

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of aerosols (boiling point: ~380°C) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (irritancy data pending) .

- Waste disposal : Incinerate with alkali scrubbers to neutralize nitro by-products .

How do steric and electronic effects of the methoxy group influence the reactivity of this compound?

Advanced Research Question

The methoxy group’s electron-donating resonance effect:

- Activates the aromatic ring : Enhances electrophilic substitution at the para position relative to the nitro group.

- Steric hindrance : Ortho-methoxy substitution impedes bulky nucleophiles, favoring meta-substitution in competitive reactions .

Contradictions : Conflicting regioselectivity reports may stem from solvent-dependent solvation effects. Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.